![molecular formula C19H21N3 B5917083 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine](/img/structure/B5917083.png)
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as PPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPAP has been shown to exhibit a variety of physiological and biochemical effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine is not fully understood, but it is believed to act through modulation of the dopaminergic system. This compound has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant properties. This compound has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
One advantage of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine as a research tool is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental contexts.
Future Directions
There are several potential future directions for research on 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine. One avenue of investigation could be to further explore its potential as a treatment for neurodegenerative diseases, such as Parkinson's or Alzheimer's. Another potential area of research could be to investigate the cognitive-enhancing effects of this compound and its potential as a nootropic. Finally, further investigation into the mechanism of action of this compound could shed light on its potential therapeutic applications.
Synthesis Methods
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be synthesized through a multistep process involving the condensation of 2-benzylidene-1-piperazine and 3-phenylpropenal. This reaction is typically carried out in the presence of a catalyst, such as zinc chloride or acetic acid, and yields this compound as a yellow crystalline solid.
Scientific Research Applications
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been the subject of several scientific studies investigating its potential therapeutic properties. One study found that this compound exhibited anti-inflammatory effects in a murine model of acute lung injury, suggesting that it may be useful in treating inflammatory diseases. Another study demonstrated that this compound had neuroprotective effects in a rat model of Parkinson's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
properties
IUPAC Name |
(Z,E)-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-3-8-18(9-4-1)10-7-13-20-22-16-14-21(15-17-22)19-11-5-2-6-12-19/h1-13H,14-17H2/b10-7+,20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZKQZGSCHQABC-WAYKPHQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.